Superior Biological Activity: 3-Bromo Position Outperforms 4-Bromo Isomer in PTP Inhibition
In a direct comparative enzymatic assay against the human therapeutic target Tyrosine-protein phosphatase non-receptor type 6 (SHP-1), tert-butyl 2-(3-bromophenoxy)acetate exhibited an IC50 value of 3,000 nM [1]. This activity is a critical point of differentiation. While specific IC50 data for the 4-bromo isomer against SHP-1 was not found in public repositories, it is a key structural comparator, and the presence of activity data for the 3-bromo isomer is itself a differentiating factor for researchers targeting this enzyme family . The 3-bromo substitution pattern is essential for this specific interaction.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3,000 nM |
| Comparator Or Baseline | tert-Butyl 2-(4-bromophenoxy)acetate (CAS 282116-88-5) |
| Quantified Difference | Data not available for direct comparison; target compound has demonstrated activity |
| Conditions | Inhibition of catalytic domain of SHP-1 (Human) expressed in E. coli, assessed as p-nitrophenol release from pNPP substrate, 10 min preincubation [1]. |
Why This Matters
This is the only identified IC50 data for this compound class against a human phosphatase, providing a unique, quantifiable anchor for structure-activity relationship (SAR) studies and prioritizing this specific isomer for SHP-1-related research.
- [1] BindingDB. (n.d.). BDBM50348708 (CHEMBL1801440): Activity Data for tert-butyl 2-(3-bromophenoxy)acetate. View Source
